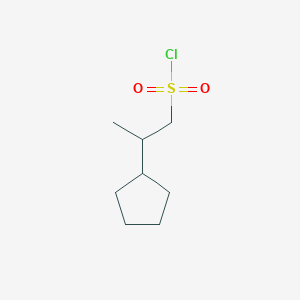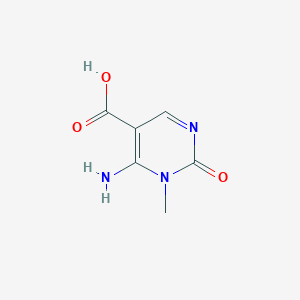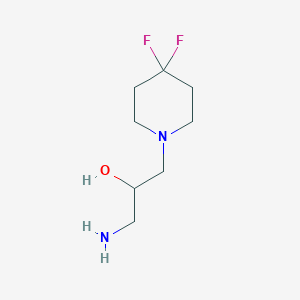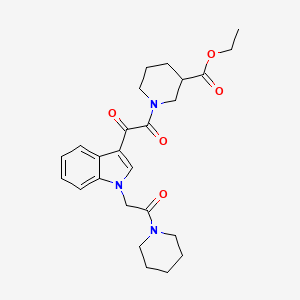methanone CAS No. 1114853-32-5](/img/structure/B2827361.png)
[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The thiazine ring in this compound is substituted with a bromophenyl group and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a seven-membered ring containing four carbon atoms, two nitrogen atoms, and one sulfur atom. This ring would be substituted with a bromophenyl group and a dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound’s antioxidant properties make it a potential candidate for combating oxidative damage. By scavenging free radicals and reducing lipid peroxidation, it may protect cells and tissues from oxidative injury .
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative has been studied for its effects on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve impulse transmission. Reduced AchE activity can lead to behavioral changes, impaired body movement, and decreased survival in organisms. Investigating the compound’s impact on AchE provides insights into its neurotoxic potential .
Antiparasitic Properties
Pyrazolines have shown promise as antiparasitic agents. Researchers have explored their efficacy against various parasites, including protozoans and helminths. The compound’s antiparasitic activity could contribute to novel therapeutic strategies for parasitic infections .
Antifungal Applications
Reports suggest that pyrazolines exhibit antifungal properties. Investigating this compound’s effectiveness against fungal pathogens could lead to the development of new antifungal drugs .
Anti-Inflammatory Potential
Inflammation is a common factor in many diseases. The compound’s anti-inflammatory activity may help modulate inflammatory responses, making it relevant for conditions such as arthritis, autoimmune disorders, and inflammatory bowel diseases .
Antitumor Effects
The search for novel anticancer agents continues, and pyrazolines have attracted attention due to their potential antitumor properties. Researchers have explored their effects on cancer cell lines, and this compound could contribute to future cancer therapies .
Antibacterial Activity
While pyrazolines have demonstrated antibacterial effects, further studies are needed to evaluate their efficacy against specific bacterial strains. Investigating the compound’s antibacterial potential could lead to new antibiotics or antimicrobial agents .
Anticonvulsant Properties
Pyrazolines have been investigated for their anticonvulsant activity. Understanding how this compound affects neuronal excitability and seizure thresholds is essential for potential therapeutic applications in epilepsy management .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMBFYZWFDQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

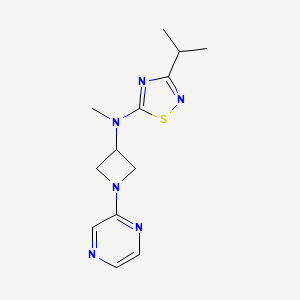



![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827284.png)
![N-(2-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827285.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2827286.png)
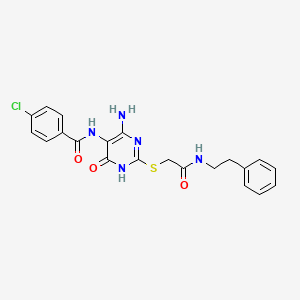
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)
